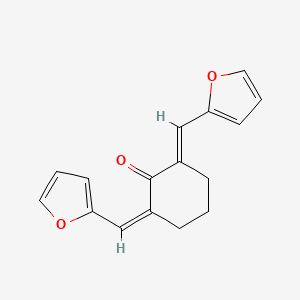
(2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone
Vue d'ensemble
Description
(2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone is an organic compound characterized by the presence of two furan rings attached to a cyclohexanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone typically involves the condensation of cyclohexanone with furfural under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the final product. Commonly used bases for this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an ethanol-water mixture at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate electrophiles (e.g., halogens, nitro groups).
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan rings and cyclohexanone core can participate in various chemical interactions, influencing the compound’s overall reactivity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,6E)-2,6-bis(thiophen-2-ylmethylene)cyclohexanone: Similar structure but with thiophene rings instead of furan rings.
(2Z,6E)-2,6-bis(pyridin-2-ylmethylene)cyclohexanone: Contains pyridine rings instead of furan rings.
Uniqueness
(2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone is unique due to the presence of furan rings, which impart distinct electronic and steric properties compared to thiophene or pyridine analogs
Propriétés
IUPAC Name |
(2E,6Z)-2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16-12(10-14-6-2-8-18-14)4-1-5-13(16)11-15-7-3-9-19-15/h2-3,6-11H,1,4-5H2/b12-10-,13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHQMDCQGGHVJP-PJABCKPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CO2)C(=O)C(=CC3=CC=CO3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CO2)/C(=O)/C(=C\C3=CC=CO3)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034237 | |
| Record name | 2,6-Bis-furfurylidenecyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893-00-5 | |
| Record name | 2,6-Bis-furfurylidenecyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


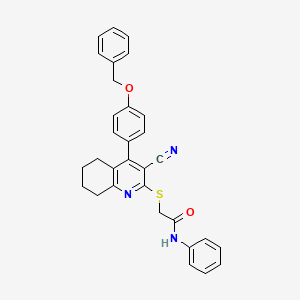
![4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2764004.png)
![1-(benzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2764005.png)
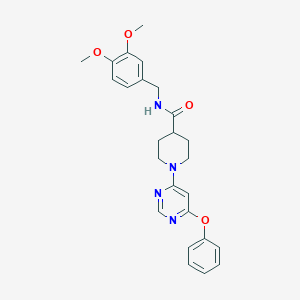
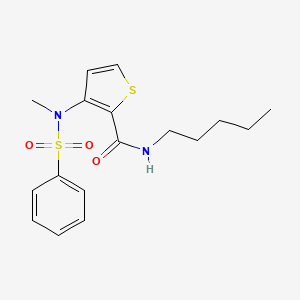
![2-(4-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2764010.png)
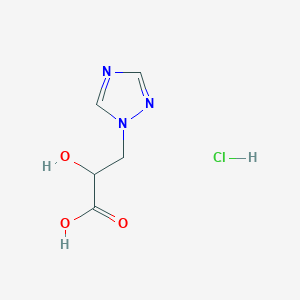
![L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]-](/img/structure/B2764014.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2764015.png)
![3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2764017.png)
![2-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2764021.png)
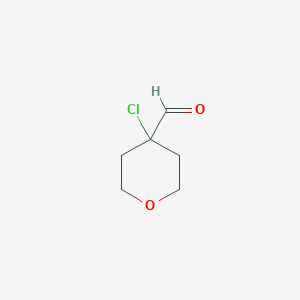
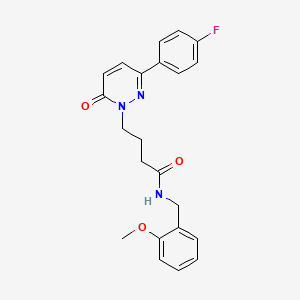
![(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2764024.png)
